molecular formula C22H22ClN3O B3944300 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide

3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide

Cat. No. B3944300
M. Wt: 379.9 g/mol
InChI Key: PSVOMXMYTLHKBU-QINSGFPZSA-N
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Description

3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide, commonly known as CDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDAA is a synthetic compound that belongs to the pyrazole family and is known for its unique chemical properties that make it an ideal candidate for several research applications.

Mechanism of Action

The mechanism of action of CDAA is not fully understood. However, studies have suggested that CDAA may act as an inhibitor of several enzymes and proteins that are involved in various biological processes. CDAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. CDAA has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
CDAA has been shown to have several biochemical and physiological effects. Studies have suggested that CDAA may have anti-inflammatory, analgesic, and anti-cancer properties. CDAA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CDAA has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

CDAA has several advantages and limitations for lab experiments. One of the main advantages of CDAA is its unique chemical properties that make it an ideal candidate for several research applications. CDAA is also relatively easy to synthesize, making it readily available for research. However, CDAA has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. CDAA is also relatively unstable and can degrade over time, which can affect the results of experiments.

Future Directions

There are several future directions for research on CDAA. One potential direction is to further investigate the mechanism of action of CDAA and its potential targets. Another direction is to develop new derivatives of CDAA with improved properties and efficacy. Additionally, CDAA could be used as a tool to study the molecular mechanisms of several diseases, including cancer and Alzheimer's disease. Finally, CDAA could be used as a lead compound to develop new drugs with improved safety and efficacy profiles.

Scientific Research Applications

CDAA has been extensively studied for its potential applications in several fields, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, CDAA has been studied as a potential drug candidate for several diseases, including cancer, Alzheimer's disease, and inflammation. In drug discovery, CDAA has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In biological research, CDAA has been used as a tool to study the molecular mechanisms of several biological processes.

properties

IUPAC Name

(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-3-25(4-2)21(27)15-12-18-16-26(20-8-6-5-7-9-20)24-22(18)17-10-13-19(23)14-11-17/h5-16H,3-4H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVOMXMYTLHKBU-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide
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3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide

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